Chemical properties of 6-Chloro-1-benzofuran-3-carboxylic acid
Chemical properties of 6-Chloro-1-benzofuran-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-benzofuran-3-carboxylic acid
Abstract
6-Chloro-1-benzofuran-3-carboxylic acid is a halogenated heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry.[1][2] The presence of a chlorine atom on the benzene ring and a carboxylic acid group on the furan ring imparts specific physicochemical and reactive properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, structural properties, chemical reactivity, and potential applications in drug discovery, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] This scaffold is of significant interest to medicinal chemists due to its association with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can effectively interact with biological targets.
6-Chloro-1-benzofuran-3-carboxylic acid incorporates three key features:
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The Benzofuran Core: Provides the fundamental structural framework known for biological activity.
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The 3-Carboxylic Acid Group: Acts as a versatile synthetic handle for derivatization (e.g., ester or amide formation) and can serve as a critical pharmacophoric element for target binding, often enhancing solubility.[3]
-
The 6-Chloro Substituent: Modifies the electronic properties of the aromatic system, potentially influencing metabolic stability, lipophilicity, and binding affinity.
This document will explore the chemical characteristics of this molecule, providing field-proven insights into its synthesis and reactivity to empower its application in research and development.
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of the benzofuran core, a common and effective strategy for constructing 3-carboxy benzofurans involves the cyclization of appropriately substituted phenols.[4][5][6] A plausible and robust pathway to 6-Chloro-1-benzofuran-3-carboxylic acid starts from 4-chlorophenol, proceeding through a Perkin-type reaction or related condensation and cyclization.
The causality behind this synthetic choice lies in the accessibility of starting materials and the reliability of the cyclization step. The key transformation involves the formation of the furan ring fused to the phenolic benzene ring. Metal-catalyzed reactions, particularly those using copper or palladium, are highly effective for C-O bond formation during the intramolecular cyclization step.[4][5]
Experimental Protocol: Generalized Synthesis
This protocol describes a representative, multi-step synthesis.
Step 1: Vilsmeier-Haack formylation of 4-chlorophenol to yield 5-chloro-2-hydroxybenzaldehyde.
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In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, add a solution of 4-chlorophenol in DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours until TLC indicates the consumption of the starting material.
-
Pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol/water to obtain 5-chloro-2-hydroxybenzaldehyde.
Step 2: Condensation with ethyl chloroacetate to form ethyl 6-chloro-1-benzofuran-3-carboxylate.
-
To a solution of 5-chloro-2-hydroxybenzaldehyde in acetone, add anhydrous potassium carbonate.
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Add ethyl chloroacetate and reflux the mixture for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.
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Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The resulting intermediate undergoes an intramolecular condensation/cyclization to form the benzofuran ring.
Step 3: Saponification to 6-Chloro-1-benzofuran-3-carboxylic acid.
-
Dissolve the crude ethyl 6-chloro-1-benzofuran-3-carboxylate from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.
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Reflux the solution for 2-4 hours to hydrolyze the ester.
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After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~2.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 6-Chloro-1-benzofuran-3-carboxylic acid.
Synthesis Workflow Diagram
Caption: Generalized synthetic pathway to 6-Chloro-1-benzofuran-3-carboxylic acid.
Physicochemical and Spectroscopic Profile
The structural properties of a compound are critical for its identification, purity assessment, and prediction of its behavior.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₃ | Calculated |
| Molecular Weight | 196.59 g/mol | Calculated |
| Monoisotopic Mass | 195.99272 Da | Calculated |
| Appearance | Expected to be a crystalline solid (e.g., white to yellow powder) | [7][8] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and DMSO. | [8] |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet. ~8.0-8.5 ppm (m, 2H): Aromatic protons on the benzofuran ring, likely complex multiplets (H2, H4, H5, H7). Specific shifts depend on the solvent. ~7.5-7.8 ppm (m, 1H): Remaining aromatic proton. The chlorine at C6 will influence the splitting patterns of H5 and H7. |
| ¹³C NMR | ~160-170 ppm: Carboxylic acid carbonyl carbon. ~110-155 ppm: Aromatic and heterocyclic carbons (8 signals). |
| Mass Spec (EI) | m/z ~196/198: Molecular ion peak [M]⁺ showing a characteristic ~3:1 isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl. m/z ~151/153: Fragment corresponding to the loss of the carboxyl group (-COOH). |
| IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl. ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings. ~1000-1250 cm⁻¹: C-O stretching. ~700-850 cm⁻¹: C-Cl stretching. |
Chemical Reactivity and Mechanistic Pathways
The reactivity of 6-Chloro-1-benzofuran-3-carboxylic acid is dictated by its two primary functional regions: the carboxylic acid group and the chlorinated aromatic system.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 3-position is a versatile handle for derivatization via nucleophilic acyl substitution. This functionality is paramount for creating libraries of related compounds for structure-activity relationship (SAR) studies.
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.
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Amide Formation: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with a primary or secondary amine, produces amides. Alternatively, peptide coupling agents (e.g., EDC, HATU) can be used for a one-pot synthesis.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-6-chloro-1-benzofuran.
Reactions of the Aromatic Ring
The benzofuran ring system is subject to electrophilic aromatic substitution. The reactivity is a composite of several electronic effects:
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The furan oxygen is electron-donating, activating the ring.
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The C3-carboxylic acid group is electron-withdrawing and deactivating.
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The C6-chlorine atom is electron-withdrawing (deactivating) via induction but electron-donating via resonance, acting as an ortho, para-director.
The interplay of these factors suggests that electrophilic substitution (e.g., nitration, further halogenation) would likely occur on the benzene ring at positions C4 or C7, directed by the activating furan oxygen and the C6-chloro group.
Potential Reactivity Pathways Diagram
Caption: Key reaction pathways for 6-Chloro-1-benzofuran-3-carboxylic acid.
Applications in Drug Discovery and Development
The benzofuran scaffold is a cornerstone in the development of new drugs.[1] The title compound serves as a high-potential starting material or fragment for several therapeutic areas.
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Antimicrobial Agents: Benzofuran derivatives have shown notable activity against various bacterial and fungal strains.[2][9] The carboxylic acid moiety can be converted into amides or esters to modulate potency and pharmacokinetic properties in the search for new antibiotics.
-
Enzyme Inhibitors: Carboxylic acids are classic functional groups for interacting with active sites of enzymes, particularly metallo- and serine proteases, by forming key hydrogen bonds or coordinating with metal ions. This compound could serve as a core for designing inhibitors of targets like transglutaminases.[8]
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Antiviral and Anticancer Research: Many complex benzofurans have demonstrated potent antiviral (e.g., against Hepatitis C virus) and anticancer activities.[1] 6-Chloro-1-benzofuran-3-carboxylic acid provides a synthetically accessible starting point for more complex, decorated structures aimed at these targets.
The logical progression in a drug discovery campaign would involve using this molecule in a fragment-based screening approach or as a scaffold for building a combinatorial library of amides and esters to be tested against a panel of biological targets.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-Chloro-1-benzofuran-3-carboxylic acid is not widely available, data from structurally related benzofuran carboxylic acids and chlorinated aromatic compounds provide a strong basis for safe handling protocols.[11][12]
GHS Hazard Classification (Anticipated)
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[11][12]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][12]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[11]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
References
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Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
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CPAchem Ltd. (n.d.). Safety data sheet. Available at: [Link]
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PubChemLite. (n.d.). 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid (C15H9ClO3). Available at: [Link]
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ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. Available at: [Link]
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University of Calgary, Department of Chemistry. (n.d.). Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
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PubChemLite. (n.d.). 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
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PubChem. (n.d.). Methyl 6-chloro-1-benzofuran-2-carboxylate. Available at: [Link]
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
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Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Available at: [Link]
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ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Available at: [Link]
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RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Available at: [Link]
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